molecular formula C28H40Cl2N4O6 B048347 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 2,2-dimethyl-3-(4-(2-propenyl)-1-piperazinyl)propyl methyl ester, dihydrochloride CAS No. 117241-46-0

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 2,2-dimethyl-3-(4-(2-propenyl)-1-piperazinyl)propyl methyl ester, dihydrochloride

Cat. No. B048347
CAS RN: 117241-46-0
M. Wt: 599.5 g/mol
InChI Key: PJGTYHKZUAHNHC-UHFFFAOYSA-N
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Description

Iganidipine Hydrochloride: is a small molecule drug that functions as a calcium channel blocker. It is primarily used in the treatment of eye diseases, particularly glaucoma. The compound is known for its neuroprotective effects against retinal ganglion cell damage under hypoxic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Iganidipine Hydrochloride can be synthesized through two main routes :

  • First Route:

      Step 1: Condensation of 1-(tert-butoxycarbonyl)piperazine with isobutyraldehyde and formaldehyde in acetic acid to form 3-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2,2-dimethylpropionaldehyde.

      Step 2: Reduction of the aldehyde with sodium borohydride in isopropanol to yield the corresponding alcohol.

      Step 3: Condensation of the alcohol with diketene in the presence of dimethylaminopyridine in dichloromethane to form the acetoacetic ester.

      Step 4: Cyclization with 3-nitrobenzaldehyde and methyl 3-aminocrotonate in refluxing isopropanol to produce the protected dihydropyridine.

      Step 5: Elimination of the tert-butoxycarbonyl group with hydrochloric acid in ethanol to yield dihydropyridine.

      Step 6: Alkylation with allyl chloride and triethylamine in hot tetrahydrofuran.

  • Second Route:

      Step 1: Condensation of 3-(4-allylpiperazin-1-yl)-2,2-dimethylpropanol with diketene in dichloromethane to form the corresponding acetoacetic ester.

      Step 2: Treatment with dry ammonia in methanol to yield the 3-aminocrotonic ester.

      Step 3: Cyclization with 2-(3-nitrobenzylidene)acetoacetic acid methyl ester in hot isopropanol.

Chemical Reactions Analysis

Types of Reactions: Iganidipine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the synthesis and modification of Iganidipine Hydrochloride.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as allyl chloride and triethylamine are used in substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of Iganidipine Hydrochloride, which can have different pharmacological properties.

Scientific Research Applications

Iganidipine Hydrochloride has a wide range of scientific research applications :

    Chemistry: Used as a model compound in the study of calcium channel blockers.

    Biology: Investigated for its neuroprotective effects on retinal ganglion cells.

    Medicine: Primarily used in the treatment of glaucoma and other eye diseases.

    Industry: Employed in the development of ophthalmic solutions and other pharmaceutical formulations.

Mechanism of Action

Iganidipine Hydrochloride exerts its effects by blocking voltage-gated calcium channels (VDCCs) . This action prevents the influx of calcium ions into cells, thereby reducing cellular excitability and protecting against calcium-mediated cell damage. The compound specifically targets retinal ganglion cells, providing neuroprotection under hypoxic conditions .

Comparison with Similar Compounds

properties

CAS RN

117241-46-0

Molecular Formula

C28H40Cl2N4O6

Molecular Weight

599.5 g/mol

IUPAC Name

5-O-[2,2-dimethyl-3-(4-prop-2-enylpiperazin-1-yl)propyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;dihydrochloride

InChI

InChI=1S/C28H38N4O6.2ClH/c1-7-11-30-12-14-31(15-13-30)17-28(4,5)18-38-27(34)24-20(3)29-19(2)23(26(33)37-6)25(24)21-9-8-10-22(16-21)32(35)36;;/h7-10,16,25,29H,1,11-15,17-18H2,2-6H3;2*1H

InChI Key

PJGTYHKZUAHNHC-UHFFFAOYSA-N

SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC(C)(C)CN2CCN(CC2)CC=C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC.Cl.Cl

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC(C)(C)CN2CCN(CC2)CC=C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC.Cl.Cl

synonyms

1,4-dihydro 2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 2,2-dimethyl-3-(4-(2-propenyl)-1-piperazinyl)propyl methyl ester
NKY 722
NKY-722

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.5 g of 3-(1-piperazinyl)-2,2-dimethylpropyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate dihydrochloride was dissolved in 10 ml of tetrahydrofuran, and 1.2 ml of triethylamine and 0.22 ml of allyl chloride were added. The mixture was then stirred at 50° C. for 12 hours. After evaporating the solvent, the residue was purified by the chromatography method [20 g silica gel, eluted with ethyl acetate] to give 1.1 g of an oily substance. This oily substance was dissolved in diethyl ether; a slightly excessive amount of a solution of hydrogen chloride in ethanol was added; the solid which separated was collected by filtration, after which it was recrystallized from ethanol to thereby give 1.1 g of the subject compound (yield: 75%). The IR and NMR data of the compound thus obtained are as follows: ##STR13##
Name
3-(1-piperazinyl)-2,2-dimethylpropyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate dihydrochloride
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Quantity
0.22 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
75%

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